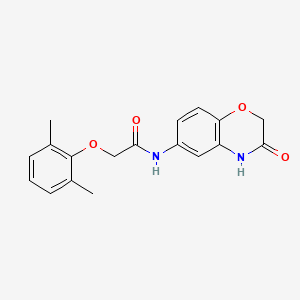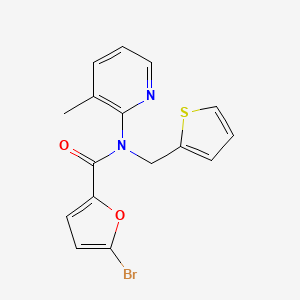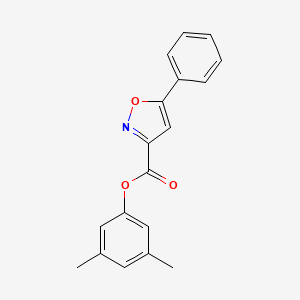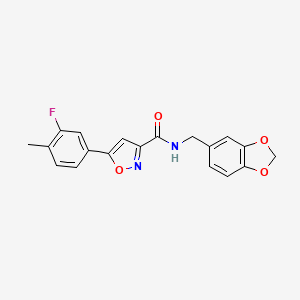
3-butoxy-N-(4-methoxybenzyl)-N-(pyridin-2-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Butoxy-N-[(4-methoxyphenyl)methyl]-N-(pyridin-2-yl)benzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a butoxy group, a methoxyphenyl group, and a pyridinyl group attached to a benzamide core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-butoxy-N-[(4-methoxyphenyl)methyl]-N-(pyridin-2-yl)benzamide can be achieved through a multi-step process involving the following key steps:
Formation of the Benzamide Core: The initial step involves the formation of the benzamide core by reacting an appropriate benzoyl chloride with an amine under basic conditions.
Introduction of the Butoxy Group: The butoxy group can be introduced via an etherification reaction using butanol and a suitable catalyst.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be attached through a Friedel-Crafts acylation reaction using 4-methoxybenzoyl chloride and a Lewis acid catalyst.
Incorporation of the Pyridinyl Group:
Industrial Production Methods
In an industrial setting, the production of 3-butoxy-N-[(4-methoxyphenyl)methyl]-N-(pyridin-2-yl)benzamide can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of continuous flow reactors to enhance yield and efficiency. The use of environmentally friendly solvents and catalysts is also considered to minimize the environmental impact.
化学反応の分析
Types of Reactions
3-Butoxy-N-[(4-methoxyphenyl)methyl]-N-(pyridin-2-yl)benzamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridinyl group, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new alkyl or acyl groups.
科学的研究の応用
3-Butoxy-N-[(4-methoxyphenyl)methyl]-N-(pyridin-2-yl)benzamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in drug development.
Industry: Utilized in the development of new materials with specific properties.
作用機序
The mechanism of action of 3-butoxy-N-[(4-methoxyphenyl)methyl]-N-(pyridin-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
N-(4-Chlorophenyl)-2-(oxazolo[5,4-b]pyridin-2-yl)benzamide: A structurally related compound with a chlorophenyl group instead of a methoxyphenyl group.
3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine: Another compound with a similar methoxybenzyl group but different core structure.
Uniqueness
3-Butoxy-N-[(4-methoxyphenyl)methyl]-N-(pyridin-2-yl)benzamide is unique due to the combination of its butoxy, methoxyphenyl, and pyridinyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
特性
分子式 |
C24H26N2O3 |
|---|---|
分子量 |
390.5 g/mol |
IUPAC名 |
3-butoxy-N-[(4-methoxyphenyl)methyl]-N-pyridin-2-ylbenzamide |
InChI |
InChI=1S/C24H26N2O3/c1-3-4-16-29-22-9-7-8-20(17-22)24(27)26(23-10-5-6-15-25-23)18-19-11-13-21(28-2)14-12-19/h5-15,17H,3-4,16,18H2,1-2H3 |
InChIキー |
QWYZPNVCKRRWFP-UHFFFAOYSA-N |
正規SMILES |
CCCCOC1=CC=CC(=C1)C(=O)N(CC2=CC=C(C=C2)OC)C3=CC=CC=N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(Adamantan-1-YL)-1-[(4-chlorophenyl)methanesulfonyl]piperidine-4-carboxamide](/img/structure/B11343748.png)
![N-[2-(4-methoxyphenyl)ethyl]-1-(thiophen-2-ylsulfonyl)piperidine-3-carboxamide](/img/structure/B11343752.png)
![2-(4-chloro-3,5-dimethylphenoxy)-N-[4-(4-methoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]propanamide](/img/structure/B11343754.png)
![5-(4-ethoxyphenyl)-N-(furan-2-ylmethyl)-N-[4-(propan-2-yl)benzyl]-1,2-oxazole-3-carboxamide](/img/structure/B11343757.png)
![N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]propanamide](/img/structure/B11343763.png)
![N-{2-[(3-fluoro-4-methylphenyl)carbonyl]-1-benzofuran-3-yl}-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide](/img/structure/B11343770.png)
![N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-2-fluorobenzamide](/img/structure/B11343784.png)


![N-[4-(Adamantan-1-YL)phenyl]-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide](/img/structure/B11343801.png)
![1-[(3-methylbenzyl)sulfonyl]-N-{3-[methyl(methylsulfonyl)amino]phenyl}piperidine-4-carboxamide](/img/structure/B11343811.png)

![N-[4-(acetylamino)phenyl]-5-(3-fluoro-4-methylphenyl)-1,2-oxazole-3-carboxamide](/img/structure/B11343817.png)

